molecular formula C22H26ClFN2O2 B4131878 N-(2-chlorophenyl)-3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]propanamide

N-(2-chlorophenyl)-3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]propanamide

Cat. No. B4131878
M. Wt: 404.9 g/mol
InChI Key: WTMGIZAWVTUPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]propanamide is a synthetic compound that belongs to the class of drugs known as opioids. It is commonly referred to as CFM-2, and it has been the subject of extensive research due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]propanamide is not fully understood. However, it is believed to act as a partial agonist at the mu opioid receptor and an antagonist at the delta and kappa opioid receptors. This unique pharmacological profile may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]propanamide has been shown to have analgesic effects in animal models of pain. It has also been shown to reduce symptoms of opioid withdrawal in animal models of opioid addiction. Additionally, it has been investigated for its potential antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]propanamide in lab experiments is its unique pharmacological profile. Its partial agonist activity at the mu opioid receptor and antagonist activity at the delta and kappa opioid receptors may make it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several potential future directions for research on N-(2-chlorophenyl)-3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]propanamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of pain, opioid addiction, depression, and anxiety. Another direction is to study its pharmacological profile in more detail to better understand its mechanism of action. Additionally, further research could be done to optimize the synthesis method and improve the yield and purity of the compound.

Scientific Research Applications

N-(2-chlorophenyl)-3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]propanamide has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, and it has also been investigated for its potential use in the treatment of opioid addiction. Additionally, it has been studied for its potential use in the treatment of depression and anxiety.

properties

IUPAC Name

N-(2-chlorophenyl)-3-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClFN2O2/c1-28-21-14-17(6-8-19(21)24)15-26-12-10-16(11-13-26)7-9-22(27)25-20-5-3-2-4-18(20)23/h2-6,8,14,16H,7,9-13,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMGIZAWVTUPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCC(CC2)CCC(=O)NC3=CC=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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